![molecular formula C42H50FN7O8S2 B608074 N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid CAS No. 1990504-72-7](/img/structure/B608074.png)
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid
Vue d'ensemble
Description
Il est principalement étudié pour son potentiel dans le traitement des néoplasmes myéloprolifératifs, notamment la thrombocytémie essentielle, la polycythémie vraie et la myélofibrose . Le bomedemstat tosylate est un inhibiteur oral de la lysine-spécifique déméthylase-1 (LSD1), une enzyme essentielle pour le potentiel d'auto-renouvellement des cellules malignes et la différenciation hématopoïétique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du bomedemstat tosylate implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés comprennent :
Formation de la structure de base : Ceci implique la réaction d'un dérivé de cyclopropylamine avec un dérivé de benzamide dans des conditions spécifiques pour former la structure de base.
Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que le cycle triazole et le cycle pipérazine, sont introduits par une série de réactions impliquant des réactifs comme les dérivés de triazole et de pipérazine.
Méthodes de production industrielle
La production industrielle du bomedemstat tosylate suit une voie de synthèse similaire, mais elle est optimisée pour la production à grande échelle. Ceci implique l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Formation of the Piperazine-Carboxamide Moiety
Reaction : Coupling of an intermediate carboxylic acid derivative with 4-methylpiperazine.
Conditions :
-
Reagent : N-methylpiperazine in the presence of a coupling agent (e.g., HATU or EDC) .
-
Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
-
Product : Amide bond formation at the 1-oxopentan-2-yl position .
Dess-Martin Oxidation
Reaction : Oxidation of a secondary alcohol to a ketone.
Conditions :
-
Reagent : Dess-Martin periodinane (DMP).
-
Solvent : DCM or acetonitrile.
-
Role : Generates the ketone intermediate required for subsequent reductive amination .
Reductive Amination with (1R,2S)-2-(4-Fluorophenyl)cyclopropylamine
Reaction : Formation of the stereospecific cyclopropylamine linkage.
Conditions :
-
Reagent : (1R,2S)-2-(4-Fluorophenyl)cyclopropylamine and a reducing agent (e.g., sodium triacetoxyborohydride).
-
Solvent : Tetrahydrofuran (THF) or methanol.
-
Key Feature : Achieves the (1R,2S) stereochemistry of the cyclopropane ring .
Coupling with 4-(Triazol-1-yl)benzamide
Reaction : Final amidation to introduce the triazole-containing benzamide group.
Conditions :
-
Reagent : 4-(Triazol-1-yl)benzoic acid activated with HATU or DCC.
-
Solvent : DMF or THF.
Step | Reaction Type | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Amide Coupling | N-methylpiperazine, HATU, DCM | Introduce piperazine-carboxamide |
2 | Oxidation | Dess-Martin periodinane, DCM | Generate ketone for amination |
3 | Reductive Amination | Cyclopropylamine, NaBH(OAc)₃, THF | Form stereospecific cyclopropane |
4 | Benzamide Formation | 4-(Triazol-1-yl)benzoic acid, HATU, DMF | Attach triazole-aromatic moiety |
Biochemical Reaction Mechanism
Bomedemstat acts as an irreversible LSD1 inhibitor through a mechanism involving cyclopropane ring opening and covalent adduct formation:
Hydride Abstraction by FAD
Reaction : LSD1’s FAD cofactor abstracts a hydride from the cyclopropane methylene group.
Outcome : Formation of a carbocation intermediate .
Cyclopropane Ring Opening and Iminium Formation
Reaction : The carbocation rearranges into a conjugated iminium species.
Role : Stabilizes the transition state, enabling hydrolysis .
Hydrolysis and Covalent Adduct Formation
Reaction : Hydrolysis of the iminium releases cinnamaldehyde, which reacts with FAD.
Outcome : Formation of a stable FAD-cinnamaldehyde adduct, permanently inactivating LSD1 .
Table 2: Biochemical Inhibition Pathway
Step | Process | Key Intermediate | Biological Consequence |
---|---|---|---|
1 | Hydride Transfer | Carbocation | LSD1 active site destabilization |
2 | Iminium Rearrangement | Conjugated iminium ion | Prepares for hydrolytic cleavage |
3 | Hydrolysis & Adduct Formation | FAD-cinnamaldehyde complex | Irreversible enzyme inhibition |
Stability and Reactivity Insights
-
Cyclopropane Reactivity : The strained ring enhances susceptibility to electrophilic attack, critical for LSD1 inhibition .
-
Triazole Group : Participates in π-π stacking interactions but remains chemically inert under physiological conditions .
-
Tosylate Salt : Improves aqueous solubility via sulfonic acid interactions without altering reactivity .
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds similar to N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide; 4-methylbenzenesulfonic acid exhibit significant activity against various cancer cell lines. The structural components suggest its potential as an inhibitor of enzymes or receptors involved in cancer pathways, particularly in myeloproliferative neoplasms such as essential thrombocythemia and polycythemia vera.
Neuropharmacology
The compound's design implies interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders. Its piperazine and triazole groups are particularly relevant for modulating CNS activity, making it a candidate for further exploration in neuropharmacological studies .
Anti-inflammatory Properties
Similar compounds have shown promise as anti-inflammatory agents. The presence of the triazole and piperazine groups may contribute to this effect, suggesting that N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide; 4-methylbenzenesulfonic acid could be investigated for its ability to inhibit inflammatory pathways.
Synthetic Pathways
The synthesis of this compound typically involves multiple steps designed to optimize yield and purity while minimizing side reactions. Key synthetic strategies include:
- Formation of the cyclopropyl amine : Utilizing readily available reagents.
- Coupling reactions : To assemble the complex structure efficiently.
Case Study 1: Anticancer Efficacy
A study demonstrated that a structurally similar compound inhibited cell proliferation in various cancer cell lines, suggesting that the unique combination of functional groups enhances its efficacy compared to traditional chemotherapeutics .
Case Study 2: Neuropharmacological Effects
In silico docking studies indicated that the compound could effectively bind to serotonin receptors, hinting at potential applications in treating mood disorders and anxiety .
Mécanisme D'action
Bomedemstat tosylate exerts its effects by inhibiting the enzyme lysine-specific demethylase-1 (LSD1)By inhibiting LSD1, bomedemstat tosylate prevents the demethylation of H3K4, leading to the repression of DNA transcription and the inhibition of malignant cell proliferation .
Comparaison Avec Des Composés Similaires
Composés similaires
Tranylcypromine : Un autre inhibiteur de la LSD1, mais avec une structure chimique différente.
GSK2879552 : Un inhibiteur puissant et sélectif de la LSD1 avec un mécanisme d'action différent.
ORY-1001 : Un inhibiteur de la LSD1 avec une structure chimique et un profil thérapeutique distincts.
Unicité du bomedemstat tosylate
Le bomedemstat tosylate est unique en raison de son inhibition spécifique de la LSD1 et de ses effets thérapeutiques potentiels dans le traitement des néoplasmes myéloprolifératifs. Contrairement aux autres inhibiteurs de la LSD1, le bomedemstat tosylate a montré des résultats prometteurs dans la réduction des numérations cellulaires périphériques, de la splénomégalie et des cytokines inflammatoires dans des modèles murins de néoplasmes myéloprolifératifs .
Activité Biologique
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide; 4-methylbenzenesulfonic acid is a complex compound with notable biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound features a unique structure that incorporates a cyclopropyl group, a triazole moiety, and a piperazine derivative. Its molecular formula is C23H34FN7O3S, and it has a molecular weight of 504.58 g/mol. The presence of fluorine and triazole groups suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and enzyme inhibition. Notable findings include:
Anticancer Properties
- Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including A549 lung carcinoma and MCF7 breast cancer cells. For instance, one study reported an IC50 value of 3.62 μM against A549 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Specifically, the compound activates caspases involved in the apoptotic pathway, leading to increased DNA fragmentation in cancer cells .
- Targeting Specific Kinases : The compound has shown selective inhibition of certain kinases, such as Abl protein kinase, which is crucial in the context of chronic myeloid leukemia (CML). This selective targeting enhances its therapeutic potential while minimizing effects on normal cells .
Enzyme Inhibition
The compound has also been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation and cancer progression. By inhibiting LSD1, the compound may reverse aberrant gene silencing associated with various cancers .
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
- Case Study 1 : In vitro studies on MCF7 cells revealed that treatment with the compound resulted in significant apoptosis induction, as evidenced by increased levels of cleaved PARP (Poly (ADP-ribose) polymerase), indicating effective targeting of apoptotic pathways .
- Case Study 2 : A comparative analysis showed that derivatives with varying substituents on the benzamide group exhibited different levels of cytotoxicity, suggesting structure-activity relationships (SAR) that can guide future modifications for enhanced efficacy .
Data Table: Biological Activity Summary
Activity Type | Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|---|
Antiproliferative | A549 | 3.62 | Apoptosis induction |
Antiproliferative | MCF7 | 63.2 | Caspase activation |
Enzyme Inhibition | LSD1 | < 1 | Epigenetic regulation |
Kinase Inhibition | Abl | 7.4 | Selective targeting in CML |
Propriétés
Numéro CAS |
1990504-72-7 |
---|---|
Formule moléculaire |
C42H50FN7O8S2 |
Poids moléculaire |
864.0 g/mol |
Nom IUPAC |
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C28H34FN7O2.2C7H8O3S/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;2*1-6-2-4-7(5-3-6)11(8,9)10/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);2*2-5H,1H3,(H,8,9,10)/t24-,25-,26+;;/m0../s1 |
Clé InChI |
WLRWBXFBIJMKHG-DVNXTAPYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
IMG-7289 ditosylate; IMG 7289 ditosylate; IMG7289ditosylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.